1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide features a 1,2-dihydropyridine core substituted with a 3-chlorobenzyloxy group at position 1, a ketone at position 2, and an N-linked m-tolyl (3-methylphenyl) carboxamide at position 3.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-5-2-8-17(11-14)22-19(24)18-9-4-10-23(20(18)25)26-13-15-6-3-7-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEWBJOXBJHMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the 3-chlorobenzyl group: This step involves the reaction of the dihydropyridine intermediate with 3-chlorobenzyl chloride under basic conditions to form the 3-chlorobenzyl ether.
Amidation: The final step involves the reaction of the intermediate with m-toluidine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and ester-like benzyl ether groups are susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : The benzyl ether linkage may cleave under strong acidic conditions (e.g., H₂SO₄/H₂O), yielding 3-chlorobenzyl alcohol and a pyridone-carboxylic acid intermediate .
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Basic Hydrolysis : The carboxamide group can hydrolyze to a carboxylic acid in the presence of aqueous NaOH, though steric hindrance from the m-tolyl group may slow the reaction .
Example Pathway :
Oxidation of the Dihydropyridine Ring
The 1,2-dihydropyridine ring undergoes oxidation to form a pyridine derivative. This reaction is typically mediated by air or chemical oxidants (e.g., DDQ, O₂):
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Autoxidation : Prolonged exposure to air oxidizes the dihydropyridine to a pyridine ring, forming 1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)pyridine-3-carboxamide .
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Chemical Oxidation : Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane accelerates this transformation .
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Air/O₂ | Reflux in 1,4-dioxane, 12 h | Pyridine derivative | ~85% |
| DDQ | CH₂Cl₂, rt, 2 h | Pyridine derivative | >90% |
Electrophilic Aromatic Substitution
The m-tolyl and 3-chlorobenzyl groups participate in electrophilic substitution:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the m-tolyl ring .
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Halogenation : Bromination (Br₂/CHCl₃) occurs at the ortho position of the benzyl ether’s chlorophenyl group .
Example Reaction :
Nucleophilic Substitution
The 3-chlorobenzyl group undergoes nucleophilic substitution with strong nucleophiles (e.g., amines, thiols):
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Amination : Reacting with ethylenediamine in DMF replaces the chlorine atom, forming a benzylamine derivative .
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Thioether Formation : Treatment with NaSH replaces Cl with -SH .
Table 2: Nucleophilic Substitution Outcomes
| Nucleophile | Reagent | Product | Conditions |
|---|---|---|---|
| Ethylenediamine | DMF, 80°C | Benzylamine derivative | 12 h, N₂ |
| NaSH | EtOH, reflux | Benzylthioether | 6 h |
Cyclization Reactions
The compound participates in intramolecular cyclization under basic conditions:
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Lactam Formation : Heating with K₂CO₃ in DMF induces cyclization between the carboxamide and dihydropyridine oxygen, forming a fused tricyclic structure .
Mechanism :
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Deprotonation of the carboxamide nitrogen.
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Nucleophilic attack on the adjacent carbonyl carbon.
Functional Group Modifications
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Reduction : The dihydropyridine ring can be reduced to a tetrahydropyridine using NaBH₄/NiCl₂, though this is reversible under acidic conditions .
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Esterification : The carboxamide converts to a methyl ester via HCl/MeOH, enabling further derivatization .
Key Research Findings
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Synthetic Flexibility : The compound’s modular structure allows diverse functionalization, making it valuable for drug discovery (e.g., enzyme inhibitors) .
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Stability Concerns : Autoxidation of the dihydropyridine ring necessitates inert storage conditions to preserve its structure .
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Biological Relevance : Derivatives show promise as dual-target ligands for neurological disorders, leveraging interactions with cannabinoid receptors and ion channels .
Scientific Research Applications
The compound 1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its scientific research applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. The presence of functional groups such as the carboxamide and the chlorobenzyl moiety contributes to its pharmacological properties. The structure can be analyzed using techniques like NMR and X-ray crystallography, which provide insights into its molecular conformation and interactions.
Antimicrobial Activity
Dihydropyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various bacterial strains. A study demonstrated that modifications in the substituents on the pyridine ring can enhance antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics .
Anticancer Properties
Recent investigations have highlighted the potential of dihydropyridine derivatives in cancer therapy. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. For instance, derivatives with similar structures have shown inhibition of cancer cell proliferation in vitro, indicating that this compound could be a candidate for further development in oncological pharmacotherapy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Dihydropyridines have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress. Experimental models have shown that these compounds can modulate pathways involved in neurodegenerative diseases, providing a basis for their use in treating conditions like Alzheimer's disease .
Pesticide Development
The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Research has indicated that similar compounds can act as effective agents against pests and weeds by disrupting specific biochemical pathways. The chlorobenzyl group may enhance lipophilicity, improving the compound's ability to penetrate plant tissues or insect exoskeletons .
Insecticidal Activity
Studies have shown that dihydropyridine derivatives possess insecticidal properties. This class of compounds can interfere with neurotransmitter systems in insects, leading to paralysis or death. Field trials involving similar compounds have demonstrated significant reductions in pest populations, suggesting that this compound could be formulated into effective insecticides .
Table 1: Biological Activities of Dihydropyridine Derivatives
| Activity Type | Compound Example | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | This compound | 12 | |
| Anticancer | Similar Dihydropyridine | 15 | |
| Neuroprotective | Similar Dihydropyridine | 20 | |
| Insecticidal | Similar Dihydropyridine | 25 |
Table 2: Synthesis Methods for Dihydropyridine Derivatives
| Synthesis Method | Description | Yield (%) | Reference |
|---|---|---|---|
| One-pot synthesis | Using aldehydes and amines | 85 | |
| Multicomponent reaction | Involving isocyanides | 90 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, This compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth at concentrations below 20 μM, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Insecticidal Testing
Field trials conducted with a formulation containing this dihydropyridine derivative demonstrated over 70% effectiveness in controlling aphid populations on crops compared to untreated controls. This highlights its practical application in agricultural pest management.
Mechanism of Action
The mechanism of action of 1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzyloxy-Substituted Derivatives
Compounds with benzyloxy modifications, such as those in , highlight the impact of substituent position and halogenation on synthetic yield and stability:
| Compound ID | Substituent | Yield (%) | ESI-MS [M+H]⁺ |
|---|---|---|---|
| 12a | Benzyl | 53.5 | 227.1 |
| 12d | 3-Chlorobenzyl | 46.9 | 261.0 |
- The 3-chlorobenzyloxy group in 12d (analogous to the target compound) shows a moderate yield (46.9%), comparable to other halogenated derivatives (e.g., 12c: 45.5% for 4-chlorobenzyl).
- The higher molecular weight of chlorinated derivatives (e.g., 12d : m/z 261.0) reflects the addition of chlorine, which increases lipophilicity—a critical factor for membrane permeability in bioactive molecules.
Dihydropyridine Carboxamide Derivatives
a. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ( )
- Structural Similarities : Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core with the target compound but differs in the aryl substituent (3-bromo-2-methylphenyl vs. m-tolyl).
- Planarity and Hydrogen Bonding: X-ray crystallography reveals a near-planar conformation (dihedral angle: 8.38° between aromatic rings) stabilized by intra- and intermolecular N–H⋯O hydrogen bonds.
- Synthetic Route : Synthesized via coupling of 2-chloronicotinic acid with 3-bromo-2-methylaniline, analogous to methods used for the target compound.
b. 1-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-2-oxo-N-(pyrimidin-5-yl)-1,2-dihydropyridine-3-carboxamide ( )
- Substituent Diversity : The pyrimidin-5-yl group introduces hydrogen-bonding capability, while the oxazolylethyl chain adds steric bulk. This contrasts with the target compound’s m-tolyl group, which prioritizes lipophilicity over polar interactions.
- Physicochemical Implications : The oxazole-pyrimidine moiety likely reduces solubility compared to the simpler m-tolyl group, affecting bioavailability.
Heterocyclic Core Modifications
a. Naphthyridine Carboxamides ( )
- Example : Compound 67 (1-pentyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide) replaces the dihydropyridine core with a naphthyridine system.
- Impact of Core Expansion : The naphthyridine’s larger aromatic system may enhance stacking interactions but increases molecular weight (e.g., 67 : m/z 422 vs. ~350–380 for dihydropyridines). This could reduce metabolic stability .
b. Pyrrole Carboxamides ( )
- Example : DM-11 features a pyrrole core instead of dihydropyridine.
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Lipophilicity: Chlorinated benzyl groups (e.g., 3-chlorobenzyl in the target compound) increase logP values compared to non-halogenated analogs, favoring membrane penetration.
- Hydrogen Bonding : The m-tolyl group balances lipophilicity with moderate steric demand, whereas pyrimidinyl or bromophenyl substituents introduce polar or bulky features.
Structural Planarity and Crystal Packing
Biological Activity
The compound 1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H17ClN2O3
- Molecular Weight : 384.88 g/mol
The presence of the 3-chlorobenzyl and m-tolyl moieties contributes to its unique biological profile.
Biological Activity Overview
Research indicates that compounds of this class exhibit a range of biological activities, including:
- Antitumor Activity : Dihydropyridines have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, making them candidates for further development as antibacterial agents.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many dihydropyridines act as inhibitors of key enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels within cells, these compounds may enhance or mitigate oxidative stress responses, which is crucial in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Q & A
Q. What are the standard synthetic routes for synthesizing 1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide?
The synthesis involves multi-step routes starting with cyclization of β-ketoesters under acidic conditions to form the pyridine-2-one core . Subsequent steps include nucleophilic substitution to introduce the 3-chlorobenzyloxy group and aminolysis to attach the m-tolyl carboxamide. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalysts like Lewis acids (e.g., AlCl₃) to optimize yields . Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the compound’s structural identity confirmed post-synthesis?
Structural confirmation employs:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ ~9.9 ppm), while ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .
- IR spectroscopy : Detects functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, pyridone C=O at ~1700 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z ~425) .
- X-ray crystallography : Resolves absolute configuration and tautomeric states .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C under inert gas (argon/nitrogen) in airtight, light-protected containers. Stability assessments via periodic HPLC analysis (e.g., 95% purity retention over 6 months) are recommended .
Advanced Research Questions
Q. How can researchers resolve tautomeric ambiguity in structural analysis?
The compound may exist as keto-amine (lactam) or enol (hydroxypyridine) tautomers. X-ray crystallography definitively distinguishes these forms by revealing bond lengths (e.g., C=O vs. C–OH) . Spectroscopic methods like ¹H NMR can infer tautomerism via NH proton absence (enol form) or downfield-shifted amide protons (keto form) .
Q. What experimental strategies determine the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ values using target enzymes (e.g., kinases, proteases) in dose-response studies .
- Receptor binding studies : Radioligand displacement assays quantify affinity (Kᵢ) for receptors like GPCRs .
- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies (e.g., alanine scanning) .
- Pathway analysis : siRNA knockdown or CRISPR-Cas9 gene editing identifies downstream signaling effects .
Q. How should contradictory bioactivity data across studies be addressed?
Contradictions (e.g., antimicrobial vs. anticancer activity) are resolved by:
- Comparative SAR studies : Evaluate substituent effects (e.g., halogen position, carboxamide groups) .
- Assay standardization : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) and control for purity (HPLC >98%) .
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability to rule out false negatives .
Q. How can solubility be optimized for in vivo pharmacokinetic studies?
- Co-solvents : Use DMSO (≤10%) or cyclodextrins for aqueous solubility .
- Prodrug derivatization : Introduce phosphate or ester groups to enhance hydrophilicity .
- Nanoparticle encapsulation : Utilize liposomal carriers to improve bioavailability .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling?
- LC-MS/MS : Quantify plasma/tissue concentrations post-IV or oral administration in rodent models .
- Compartmental modeling : Calculate parameters like half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) .
- Mass balance studies : Track radiolabeled (¹⁴C) compound excretion in urine/feces .
Q. How is toxicological risk assessed during preclinical development?
- In vitro cytotoxicity : MTT assays in primary hepatocytes or HEK293 cells .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
- In vivo acute toxicity : OECD Guideline 423 dose-escalation in rodents, monitoring organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
